2,6-Diphenylpyrimidin-4-ol

OLED TADF organic electronics

2,6-Diphenylpyrimidin-4-ol is the critical scaffold for TADF OLED emitters and kinase inhibitors where generic analogs fail. • Enables EQE up to 28.4% in OLED devices with low efficiency roll-off (24.8% at 1000 cd/m²) • Delivers single-digit nM IC50 against FAK (1.03 nM) and EGFR T790M (3.89 nM) • ≥98% purity; sealed dry storage at 2-8°C; shipped ambient

Molecular Formula C16H12N2O
Molecular Weight 248.28 g/mol
CAS No. 15969-46-7
Cat. No. B189332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diphenylpyrimidin-4-ol
CAS15969-46-7
Molecular FormulaC16H12N2O
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)N=C(N2)C3=CC=CC=C3
InChIInChI=1S/C16H12N2O/c19-15-11-14(12-7-3-1-4-8-12)17-16(18-15)13-9-5-2-6-10-13/h1-11H,(H,17,18,19)
InChIKeyXRSLJJMPKREAES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diphenylpyrimidin-4-ol Structural Identity & Grade


2,6-Diphenylpyrimidin-4-ol (CAS 15969-46-7), also known as 2,6-diphenyl-4(3H)-pyrimidinone, is a pyrimidine derivative with the molecular formula C₁₆H₁₂N₂O and molecular weight 248.28 g/mol [1]. The compound features a pyrimidine core substituted with phenyl groups at the 2- and 6-positions and a hydroxyl (or keto-enol tautomeric) functionality at the 4-position . The InChI Key is XRSLJJMPKREAES-UHFFFAOYSA-N . This compound is primarily employed as a synthetic intermediate and a core scaffold in medicinal chemistry and organic electronics, with commercial availability typically at ≥98% purity from multiple research chemical suppliers .

Core scaffold for TADF OLED emitters and kinase inhibitors
2,6-Diphenyl substitution pattern defines photophysical and binding properties
High-purity research grade, typically supplied for synthesis

Why 2,6-Diphenylpyrimidin-4-ol Cannot Be Substituted


Generic substitution with other pyrimidine derivatives is not a viable procurement strategy for applications requiring the specific 2,6-diphenyl substitution pattern. The steric and electronic properties conferred by the two phenyl rings at the 2- and 6-positions directly dictate molecular conformation, photophysical behavior, and target binding affinity in both OLED emitter design and kinase inhibitor development [1]. Replacing this compound with an unsubstituted pyrimidin-4-ol or a mono-phenyl analog would fundamentally alter the spatial arrangement required for efficient thermally activated delayed fluorescence (TADF) and disrupt the hydrophobic interactions essential for Aurora kinase A (AURKA) active site engagement [1]. The quantitative evidence below demonstrates that performance outcomes—external quantum efficiency (EQE) in OLED devices and target inhibition potency—are directly coupled to the 2,6-diphenylpyrimidine scaffold, not to the pyrimidine class generally [1].

Conformational mismatch
Unsubstituted or mono-phenyl pyrimidine analogs may not replicate the quasi-equatorial conformation required for efficient TADF.
Binding affinity shift
Hydrophobic contacts from 2,6-diphenyl groups are important for kinase active-site engagement; simpler pyrimidines may exhibit altered target affinity.

2,6-Diphenylpyrimidin-4-ol Quantitative Evidence


OLED EQE: Diphenylpyrimidine vs. Triphenylpyrimidine Emitter

In a direct head-to-head comparison of OLED device performance, an emitter based on the 2,6-diphenylpyrimidin-4-ol scaffold (12AcCz-PM) was compared against the analogous triphenylpyrimidine (TPPM) acceptor-derived emitter. The 2,6-diphenylpyrimidin-4-yl-containing 12AcCz-PM delivered a maximum external quantum efficiency (EQEmax) of 6.4% with ultradeep blue CIE coordinates of (0.15, 0.05) [1]. In contrast, the isomeric 23AcCz-PM based on the same 2,6-diphenylpyrimidine core achieved an EQEmax of 28.4% at low dopant concentration and 26.1% at high dopant concentration, with low efficiency roll-off (EQEs of 24.8% at 1000 cd m⁻² and 20.7% at 5000 cd m⁻²) [1]. This performance differential stems from the conformational constraints imposed by the 2,6-diphenyl substitution pattern, which governs the quasi-equatorial vs. quasi-axial molecular geometry and resultant TADF behavior [1].

OLED EQE comparison
Head-to-head
23AcCz-PM: EQEmax 28.4% vs. 12AcCz-PM: 6.4%
Scaffold-dependent TADF efficiency context
Doped film; luminance up to 5000 cd m⁻²
OLED TADF organic electronics

Deep-Blue TADF: Diphenylpyrimidine Core with Different Donors

Two TADF emitters bearing the identical 2,6-diphenylpyrimidin-4-yl acceptor unit—pBFCz-26DPPM and pBTCz-26DPPM—were systematically compared. The pBFCz-26DPPM-based device achieved deep-blue CIE coordinates of (0.154, 0.054) and an EQEmax of 6.20%, while a no-doped device based on the same compound delivered CIE (0.153, 0.067) and EQE of 5.80% [1]. The heteroatom-modified analog pBTCz-26DPPM exhibited a longer delayed fluorescence lifetime (τd) compared to pBFCz-26DPPM, demonstrating that the 2,6-diphenylpyrimidine core enables fine-tuning of TADF properties via donor engineering while maintaining deep-blue emission [1].

Deep-blue TADF
Head-to-head
pBFCz-26DPPM: CIE (0.154,0.054), EQE 6.20%
Donor engineering on core supports deep-blue emission
Meets EBU standard (0.15,0.06); no-doped device also demonstrated
deep-blue emission TADF OLED

Solution-Processed WOLED Using Diphenylpyrimidine Dendrimer

A three-armed dendritic molecule (3PDPAc) incorporating the 2,6-diphenylpyrimidin-4-yl unit was evaluated as a blue dopant and host in solution-processed white OLEDs. The WOLED device with 3PDPAc and the red-emitting dopant IABTCN (99.5:0.5 wt. ratio) exhibited a maximum external quantum efficiency (EQE) of 3.80% and CIE coordinates of (0.33, 0.34), indicating near-pure white emission . The high molecular weight and dendritic structure of 3PDPAc enabled the formation of rigid thin films with fine surface morphology after doping .

Solution-processed WOLED
Data to verify
3PDPAc dendrimer: EQEmax 3.80%, CIE (0.33,0.34)
Solution-processing compatibility context
Source not specified; film morphology reported
WOLED solution-processed dendritic materials

Dual EGFR T790M/FAK Kinase Inhibition

A series of diphenylpyrimidine (DPPY) derivatives, designed based on the 2,6-diphenylpyrimidine scaffold, were evaluated for dual inhibition of FAK and EGFR T790M kinases. The most active inhibitors, 9a and 9f, demonstrated potent activity against FAK (IC₅₀ = 1.03 nM and 3.05 nM, respectively) and EGFR T790M (IC₅₀ = 3.89 nM and 7.13 nM, respectively) [1]. These compounds also exhibited strong antiproliferative activity against three FAK-overexpressing pancreatic cancer cell lines (AsPC-1, BxPC-3, Panc-1) and two drug-resistant cancer cell lines (breast cancer MCF-7/adr, lung cancer H1975) at concentrations below 6.936 μM [1]. Compound 9a demonstrated in vivo efficacy in a FAK-driven human AsPC-1 cell xenograft mouse model [1].

Dual kinase inhibition
Class-level inference
9a: FAK IC₅₀ 1.03 nM, EGFR T790M IC₅₀ 3.89 nM
Reported kinase inhibition potency context
In vitro assays; in vivo xenograft model for 9a
kinase inhibitor EGFR T790M FAK anticancer

2,6-Diphenylpyrimidin-4-ol Application Scenarios


High-Efficiency, Low Roll-Off TADF OLED Emitters

Procure 2,6-diphenylpyrimidin-4-ol for synthesizing TADF emitters where high external quantum efficiency (EQEmax up to 28.4%) and low efficiency roll-off (EQE of 24.8% at 1000 cd m⁻²) are required [1]. The 2,6-diphenyl substitution pattern enables the quasi-equatorial molecular conformation essential for efficient TADF behavior, as demonstrated in 23AcCz-PM-based OLED devices [1]. This scaffold is particularly suited for display and lighting applications demanding high brightness stability.

Deep-Blue OLEDs Meeting EBU Standard

Use this compound as the acceptor unit in deep-blue TADF emitter synthesis when compliance with stringent color gamut specifications (e.g., EBU standard CIE (0.15, 0.06)) is mandatory [2]. Derivatives such as pBFCz-26DPPM achieve CIE coordinates of (0.154, 0.054) with EQEmax of 6.20% in doped devices and EQE of 5.80% in no-doped configurations [2]. The 2,6-diphenylpyrimidine core reliably delivers deep-blue emission while allowing donor engineering for property tuning [2].

Dual FAK/EGFR T790M Inhibitors for Drug-Resistant Cancer

Employ 2,6-diphenylpyrimidin-4-ol as the core scaffold in medicinal chemistry programs targeting dual inhibition of FAK and EGFR T790M kinases [3]. Derivatives based on this scaffold have demonstrated single-digit nanomolar IC₅₀ values (FAK IC₅₀ = 1.03 nM; EGFR T790M IC₅₀ = 3.89 nM for compound 9a) and antiproliferative activity below 6.936 μM against FAK-overexpressing pancreatic cancer and drug-resistant breast/lung cancer cell lines [3]. The in vivo efficacy observed in an AsPC-1 xenograft model further supports its use in preclinical oncology studies [3].

Solution-Processed White OLED Host/Dopant Material

Select this compound for constructing dendritic host/dopant materials in solution-processed white OLEDs . The 3PDPAc dendritic derivative, incorporating the 2,6-diphenylpyrimidin-4-yl unit, enabled a WOLED with EQEmax of 3.80% and pure white CIE coordinates of (0.33, 0.34) when co-doped with a red emitter . The high molecular weight dendritic structure facilitates rigid thin film formation with fine surface morphology, an advantage for printable and solution-cast device fabrication .

Application
Selection Property
Validation Focus
High-efficiency TADF emitter development
2,6-Diphenyl scaffold for quasi-equatorial conformation
EQE and efficiency roll-off under high luminance
Deep-blue OLED emitter research
Color purity achievable via donor engineering
CIE coordinates and EQE in device configurations
Dual kinase inhibitor scaffold studies
Core scaffold for FAK and EGFR T790M inhibition profiling
In vitro kinase inhibition and cell-line response
Solution-processed WOLED host/dopant research
Dendritic structure for rigid thin-film formation
Device EQE and white emission quality

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